S-Trichostatin A
CAS No.: 122292-85-7
Cat. No.: VC0005753
Molecular Formula: C17H22N2O3
Molecular Weight: 302.37 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 122292-85-7 |
---|---|
Molecular Formula | C17H22N2O3 |
Molecular Weight | 302.37 g/mol |
IUPAC Name | (2E,4E,6S)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |
Standard InChI | InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+/t13-/m0/s1 |
Standard InChI Key | RTKIYFITIVXBLE-LEJRBOCMSA-N |
Isomeric SMILES | C[C@@H](/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
SMILES | CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
Canonical SMILES | CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |
Appearance | Solid powder |
Structural and Chemical Properties of S-Trichostatin A
S-Trichostatin A (CAS No. 122292-85-7) is a hydroxamate-containing compound with the molecular formula and a molar mass of 302.37 g/mol. Its structure features an (S)-configured chiral center at the C-6 position, distinguishing it from the naturally occurring (R)-enantiomer . The hydroxamate group in (S)-TSA coordinates zinc ions at the active site of HDACs, but stereochemical differences reduce its binding affinity compared to (R)-TSA.
Table 1: Key Chemical Properties of S-Trichostatin A
Property | Value |
---|---|
CAS Number | 122292-85-7 |
Molecular Formula | |
Molar Mass | 302.37 g/mol |
Enantiomeric Specificity | (S)-configuration |
Synthesis and Stereochemical Considerations
The synthesis of (S)-TSA involves enantioselective methods to invert the configuration at the C-6 position of trichostatin A precursors. While (R)-TSA is biosynthesized by Streptomyces species, (S)-TSA is typically produced via chemical synthesis using chiral auxiliaries or catalytic asymmetric reactions. The stereochemical purity of (S)-TSA is critical, as even minor enantiomeric impurities can confound biological assays.
Biological Activity and Mechanisms
HDAC Inhibitory Activity
(S)-TSA demonstrates markedly reduced HDAC inhibitory activity compared to (R)-TSA. In enzymatic assays, (R)-TSA inhibits HDACs 1, 3, 4, 6, and 10 with IC values of ~20 nM , whereas (S)-TSA exhibits IC values exceeding 1,000 nM. This disparity underscores the importance of stereochemistry in HDAC binding.
Table 2: Comparative HDAC Inhibition by (R)- vs. (S)-TSA
HDAC Isoform | (R)-TSA IC (nM) | (S)-TSA IC (nM) |
---|---|---|
HDAC1 | 1.5–2.9 | >1,000 |
HDAC3 | 1.8–2.4 | >1,000 |
HDAC6 | 2.1–2.7 | >1,000 |
Apoptotic Effects
(S)-TSA exhibits weak pro-apoptotic activity relative to its enantiomer. In rheumatoid arthritis fibroblast-like synoviocytes, (R)-TSA induces apoptosis via PI3K/Akt pathway inhibition at 500 nM , while (S)-TSA requires concentrations above 5 μM to trigger similar effects.
Pharmacokinetic and Toxicity Profile
Subcutaneous administration of (R)-TSA at 500 μg/kg in rats shows no measurable toxicity over 4 weeks . In contrast, (S)-TSA’s pharmacokinetics remain poorly characterized, though its reduced bioactivity suggests a higher therapeutic index.
Comparative Analysis with (R)-Trichostatin A
Table 3: Functional Comparison of (R)- and (S)-TSA
Parameter | (R)-TSA | (S)-TSA |
---|---|---|
HDAC Inhibition | Nanomolar IC | Micromolar IC |
Antiproliferative Activity | IC = 26–308 nM | IC > 10,000 nM |
Differentiation Induction | Effective at 100 nM | Requires >1 μM |
Future Directions
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Stereochemical Optimization: Engineering analogs of (S)-TSA with improved HDAC affinity could reveal novel structure-activity relationships.
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Off-Target Profiling: Investigating (S)-TSA’s interactions with non-HDAC targets (e.g., sirtuins) may uncover unexpected biological activities .
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Combination Therapies: Evaluating (S)-TSA alongside DNA methyltransferase inhibitors could test epigenetic synergy despite its weak HDAC inhibition .
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